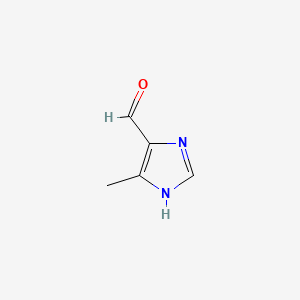
3,5-Dibromobenzonitrile
Übersicht
Beschreibung
3,5-Dibromobenzonitrile is a chemical compound with the molecular formula C7H3Br2N . It is a colorless or white to yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 3,5-Dibromobenzonitrile involves several stages . The process begins with 1,3,5-tribromobenzene, which reacts with isopropylmagnesium chloride and lithium chloride in tetrahydrofuran at -15°C for 0.25 hours . This is followed by a reaction with N,N-dimethyl-formamide in tetrahydrofuran at 0°C for 2 hours . The final stage involves a reaction with ammonia and iodine in tetrahydrofuran and water at 20°C for 2 hours .
Molecular Structure Analysis
The molecular structure of 3,5-Dibromobenzonitrile is planar . The molecules lie on a crystallographic mirror plane that bisects the benzene ring and the cyano group . In the crystal, no N-Br or Br-Br short contacts are observed . Instead, C(7) head-to-tail chains form based on weak hydrogen bonding between the para H atom and the cyano N atom .
Chemical Reactions Analysis
In the crystal structure of 3,5-Dibromobenzonitrile, neither C-N-Br nor Br-Br short contacts are observed . Instead, C(7) head-to-tail chains of weak C4—H4 N7 hydrogen bonds form . Chains of this type are commonly observed from 4-halobenzonitriles as C-N-X contacts .
Physical And Chemical Properties Analysis
3,5-Dibromobenzonitrile has a molecular weight of 260.92 . It is a solid at 20°C . Its melting point ranges from 98.0 to 102.0°C , and it is soluble in methanol .
Wissenschaftliche Forschungsanwendungen
3,5-Dibromobenzonitrile: Scientific Research Applications
Safety and Hazards
3,5-Dibromobenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and using this product only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known that halogenated benzonitriles, such as 3,5-dibromobenzonitrile, often interact with various biological targets via cyano-halo (c-n-x) short contacts .
Mode of Action
3,5-Dibromobenzonitrile interacts with its targets primarily through weak hydrogen bonding between the para hydrogen atom and the cyano nitrogen atom . These interactions can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . These properties suggest that 3,5-Dibromobenzonitrile may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromobenzonitrile. For instance, the compound’s interactions with its targets can be influenced by factors such as pH and temperature. Additionally, the compound’s stability may be affected by storage conditions. For example, it is recommended to store 3,5-Dibromobenzonitrile in a refrigerator .
Eigenschaften
IUPAC Name |
3,5-dibromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJGDNCWTBTBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383944 | |
| Record name | 3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromobenzonitrile | |
CAS RN |
97165-77-0 | |
| Record name | 3,5-dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the structural significance of 3,5-Dibromobenzonitrile's crystal structure?
A1: 3,5-Dibromobenzonitrile molecules exhibit a unique arrangement in their crystal structure. Each molecule lies on a crystallographic mirror plane that bisects both the benzene ring and the cyano group []. This specific symmetry influences the molecule's packing and interactions within the crystal lattice. Interestingly, while the packing differs from 3,5-difluorobenzonitrile, both compounds share a similarly distorted benzene ring structure [], suggesting potential implications for their reactivity and physical properties.
Q2: How does 3,5-Dibromobenzonitrile relate to agricultural research, specifically in maize?
A2: While 3,5-Dibromobenzonitrile itself isn't directly discussed in the context of maize, its derivative, bromoxynil (4-hydroxy-3,5-dibromobenzonitrile), plays a significant role in agricultural research []. Bromoxynil, a photosystem II inhibiting herbicide, has been studied in relation to maize yield improvement []. Research suggests that newer maize hybrids may exhibit increased tolerance to bromoxynil compared to older hybrids, potentially contributing to enhanced stress tolerance and improved grain yield [].
Q3: What are the implications of weak hydrogen bonding in the crystal structure of 3,5-Dibromobenzonitrile?
A3: The crystal structure of 3,5-Dibromobenzonitrile reveals weak hydrogen bonding between the para-hydrogen atom and the cyano nitrogen atom, leading to the formation of head-to-tail C(7) chains []. These weak interactions contribute to the overall stability of the crystal lattice and can influence physical properties such as melting point and solubility. Understanding these interactions is crucial for predicting the compound's behavior in various chemical and biological environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)


